(5-fluoro-1H-indol-3-yl)methanol
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Overview
Description
(5-fluoro-1H-indol-3-yl)methanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a fluorine atom at the 5th position of the indole ring and a methanol group at the 3rd position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, followed by specific functional group modifications. The reaction conditions are optimized for high yield and purity, and the process may involve multiple steps, including purification and isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(5-fluoro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the methanol group to a methyl group.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (5-fluoro-1H-indol-3-yl)aldehyde or (5-fluoro-1H-indol-3-yl)carboxylic acid.
Reduction: Formation of (5-fluoro-1H-indol-3-yl)methyl or (5-fluoro-1H-indol-3-yl)hydrocarbon.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
(5-fluoro-1H-indol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (5-fluoro-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the methanol group can participate in hydrogen bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-1H-indol-3-yl)methanol
- (5-bromo-1H-indol-3-yl)methanol
- (5-methyl-1H-indol-3-yl)methanol
Uniqueness
(5-fluoro-1H-indol-3-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H8FNO |
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Molecular Weight |
165.16 g/mol |
IUPAC Name |
(5-fluoro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H8FNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-4,11-12H,5H2 |
InChI Key |
SXBXVAUMXSKJIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CO |
Origin of Product |
United States |
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